3-(2-Chlorophenyl)Piperidine Hydrochloride
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Overview
Description
3-(2-Chlorophenyl)Piperidine Hydrochloride is a chemical compound with the molecular formula C11H15Cl2N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)Piperidine Hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)Piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Chlorophenyl)Piperidine Hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to act on certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered heterocyclic compound with one nitrogen atom, similar in structure to piperidine but with different chemical properties.
Piperazine: A heterocyclic compound containing two nitrogen atoms, used in various pharmaceutical applications.
Dihydropyridine: A derivative of pyridine with significant biological activity
Uniqueness
3-(2-Chlorophenyl)Piperidine Hydrochloride is unique due to its specific substitution pattern and the presence of the chlorine atom on the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H15Cl2N |
---|---|
Molecular Weight |
232.15 g/mol |
IUPAC Name |
3-(2-chlorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H |
InChI Key |
GSOPUSJJVLEQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2Cl.Cl |
Origin of Product |
United States |
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